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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of BMS-303141, a

potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY). It details the

core mechanism of action, summarizes key quantitative data from preclinical studies, outlines

experimental methodologies, and visualizes the critical pathways and workflows involved. The

primary focus is on the role of BMS-303141 in modulating lipid metabolism, making it a

significant compound of interest for metabolic diseases and oncology.

Core Mechanism of Action
BMS-303141 is a selective inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in cellular

metabolism.[1][2] ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-

CoA and oxaloacetate in the cytoplasm.[3][4] This reaction is a critical step that links energy

metabolism from carbohydrates (glycolysis) to the biosynthesis of lipids.[5] The acetyl-CoA

produced by ACLY is the fundamental two-carbon building block for de novo synthesis of both

fatty acids and cholesterol.[1][3]

By inhibiting ACLY, BMS-303141 effectively reduces the available pool of cytosolic acetyl-CoA.

[4] This depletion of a key precursor directly curtails the downstream pathways of lipogenesis,

leading to a reduction in the synthesis and accumulation of lipids.[2] This mechanism positions

BMS-303141 as a therapeutic candidate for conditions characterized by dysregulated lipid

metabolism, such as hyperlipidemia and obesity-related disorders.[3]
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Caption: Core mechanism of BMS-303141 action on ACLY.
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Impact on Lipid Synthesis Pathways
The inhibition of ACLY by BMS-303141 has significant downstream consequences for major

lipogenic pathways. By limiting acetyl-CoA, BMS-303141 administration leads to the

downregulation of key enzymes involved in fatty acid and cholesterol biosynthesis, including:

Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in fatty acid synthesis.[6][7]

Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes fatty acid synthesis.[6][7]

HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in the mevalonate pathway for

cholesterol synthesis.[6][7]

Studies in db/db mice, a model for type 2 diabetes, have shown that treatment with BMS-
303141 reduces the protein and transcript levels of ACC, FAS, and HMGCR in the kidney.[6]

This coordinated downregulation highlights the compound's comprehensive impact on cellular

lipid production.
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Caption: Downstream effects of BMS-303141 on lipogenic enzymes.

Quantitative Data Summary
In Vitro Efficacy
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The inhibitory activity of BMS-303141 has been quantified in various cell-based and enzymatic

assays.

Parameter Value System Reference

IC50 (ACLY Inhibition) 0.13 µM
Human Recombinant

ACLY
[1][2]

IC50 (Lipid Synthesis) 8 µM HepG2 Cells [2]

Cytotoxicity Not observed Up to 50 µM [2]

In Vivo Efficacy
Preclinical animal models demonstrate the potent lipid-lowering effects of BMS-303141 and its

analogues.
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Model Treatment Key Findings Reference

Hypercholesterolemic

Mice

Analogues of BMS-

303141 (orally for 6

weeks)

Serum Total

Cholesterol: ↓ 32.0-

57.3% LDL

Cholesterol: ↓ 67.5-

80.2%

[8][9][10]

db/db Mice

50 mg/kg/day BMS-

303141

(intragastrically for 30

days)

Reduced body weight

and blood fat.

Decreased renal lipid

accumulation.

Downregulated renal

ACC, FAS, HMGCR.

[1][6][7]

High-Fat Diet Mice
10-100 mg/kg/day

BMS-303141 (oral)

Reduced weight gain.

Lowered plasma

cholesterol,

triglycerides, and

glucose.

[3][4]

Septic Mice (LPS

model)

50 mg/kg BMS-

303141 (pretreatment)

Decreased plasma IL-

6, MCP-1, lactate, and

LDH.

[11]

Experimental Protocols
In Vivo Hyperlipidemia Mouse Model

Animal Model: CD-1 mice.[9]

Induction of Hypercholesterolemia: Mice were fed a High-Fat and High-Cholesterol Diet

(HFHCD) to induce the disease state.[9]

Treatment Protocol: BMS-303141 analogues were administered orally once daily for a

duration of six weeks.[9]

Sample Collection and Analysis: At the end of the treatment period, blood was collected to

obtain serum. Serum and hepatic lipid profiles (total cholesterol, LDL, HDL) were analyzed to
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determine the effects of the compounds.[9]
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Caption: General workflow for in vivo hyperlipidemia studies.

In Vitro Lipid Synthesis Assay
Cell Line: Human hepatoma cell line, HepG2.[8][9]

Treatment Protocol: HepG2 cells were cultured and treated with various concentrations of

BMS-303141 or its analogues.[8][9]
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Analysis of Lipid Synthesis: The rate of cholesterol and fatty acid synthesis was measured,

typically through the incorporation of a radiolabeled precursor like [14C]-acetate into cellular

lipids. The amount of radioactivity incorporated is quantified to determine the level of

inhibition.

Enzyme Activity Assay: ACLY enzyme activity was assessed using a commercial ACLY

Assay Kit, often coupled with a detection system like the ADP-Glo Kinase Assay to measure

the ADP produced during the ACLY reaction.[8][9]

Western Blotting and qPCR for Gene Expression
Objective: To measure the protein and mRNA levels of key lipogenic enzymes (ACLY, ACC,

FAS, HMGCR).

Protocol (as per db/db mouse study):

Tissue Preparation: Renal cortex tissue was harvested from control and BMS-303141-

treated mice.[6]

Protein Analysis (Western Blot): Proteins were extracted, separated by SDS-PAGE,

transferred to a membrane, and probed with specific primary antibodies against ACL,

ACC, FAS, and HMGCR. A secondary antibody conjugated to an enzyme (e.g., HRP) was

used for detection.[6]

RNA Analysis (Q-PCR): Total RNA was extracted from the renal cortex, reverse-

transcribed into cDNA, and then subjected to quantitative PCR using specific primers for

Acl, Acc, Fas, and Hmgcr transcripts.[6]

Conclusion
BMS-303141 is a well-characterized inhibitor of ATP-citrate lyase that effectively modulates

lipid metabolism by restricting the supply of acetyl-CoA for de novo lipogenesis. Preclinical data

robustly supports its role in reducing the synthesis of fatty acids and cholesterol, leading to

lower plasma lipid levels and decreased ectopic lipid accumulation.[3][6] Its clear mechanism of

action and demonstrated efficacy in various in vitro and in vivo models underscore its potential

as a therapeutic agent for metabolic disorders. Further investigation into its analogues may
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yield candidates with improved pharmacokinetic and pharmacodynamic profiles for clinical

development.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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